[(5-Fluoro-2,3-dihydro-1-benzofuran-2-yl)methyl](methyl)amine
Overview
Description
(5-Fluoro-2,3-dihydro-1-benzofuran-2-yl)methylamine is a chemical compound that belongs to the class of benzofuran derivatives. . This compound, in particular, has garnered interest due to its unique structural features and potential therapeutic applications.
Mechanism of Action
Target of Action
Benzofuran compounds, a class to which this compound belongs, have been shown to exhibit strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .
Mode of Action
Benzofuran derivatives have been found to exhibit various biological activities, suggesting that they interact with multiple targets .
Biochemical Pathways
Benzofuran derivatives have been shown to exhibit a broad range of biological activities, indicating that they likely interact with and influence multiple biochemical pathways .
Result of Action
Benzofuran derivatives have been found to exhibit various biological activities, suggesting that they have multiple effects at the molecular and cellular levels .
Biochemical Analysis
Biochemical Properties
(5-Fluoro-2,3-dihydro-1-benzofuran-2-yl)methylamine plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, benzofuran derivatives have been shown to inhibit enzymes like cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LO), which are involved in inflammatory pathways . Additionally, this compound may interact with proteins involved in cell signaling pathways, such as STAT-3 and NF-kB, modulating their activity and impacting cellular responses .
Cellular Effects
(5-Fluoro-2,3-dihydro-1-benzofuran-2-yl)methylamine exhibits various effects on different cell types and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, benzofuran derivatives have demonstrated anticancer activity by inhibiting cell growth and inducing apoptosis in cancer cells . This compound may also affect gene expression by modulating transcription factors and signaling molecules, leading to changes in cellular behavior and function .
Molecular Mechanism
The molecular mechanism of (5-Fluoro-2,3-dihydro-1-benzofuran-2-yl)methylamine involves its interaction with specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. This compound can bind to enzymes like COX-2 and 5-LO, inhibiting their activity and reducing the production of inflammatory mediators . Additionally, it may interact with transcription factors such as STAT-3 and NF-kB, modulating their activity and influencing gene expression . These interactions contribute to the compound’s overall biochemical and pharmacological effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of (5-Fluoro-2,3-dihydro-1-benzofuran-2-yl)methylamine may change over time due to factors such as stability and degradation. Studies have shown that benzofuran derivatives can exhibit long-term effects on cellular function, including sustained inhibition of cell growth and induction of apoptosis in cancer cells . The stability of this compound in vitro and in vivo is crucial for its effectiveness, and any degradation products may also influence its biological activity .
Dosage Effects in Animal Models
The effects of (5-Fluoro-2,3-dihydro-1-benzofuran-2-yl)methylamine can vary with different dosages in animal models. At lower doses, this compound may exhibit therapeutic effects, such as anti-inflammatory and anticancer activities . At higher doses, it may cause toxic or adverse effects, including damage to normal cells and tissues . Understanding the dosage-dependent effects is essential for optimizing its therapeutic potential and minimizing toxicity.
Metabolic Pathways
(5-Fluoro-2,3-dihydro-1-benzofuran-2-yl)methylamine is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism. Benzofuran derivatives are known to undergo metabolic transformations, including oxidation and conjugation reactions . These metabolic processes can affect the compound’s bioavailability, activity, and elimination from the body . Understanding the metabolic pathways is crucial for predicting its pharmacokinetics and optimizing its therapeutic use.
Transport and Distribution
The transport and distribution of (5-Fluoro-2,3-dihydro-1-benzofuran-2-yl)methylamine within cells and tissues are influenced by various factors, including transporters and binding proteins. This compound may interact with specific transporters that facilitate its uptake and distribution within cells . Additionally, binding proteins can influence its localization and accumulation in different tissues, affecting its overall pharmacological activity .
Subcellular Localization
(5-Fluoro-2,3-dihydro-1-benzofuran-2-yl)methylamine exhibits specific subcellular localization, which can impact its activity and function. This compound may be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications . The subcellular localization can influence its interactions with biomolecules and its overall biological effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Fluoro-2,3-dihydro-1-benzofuran-2-yl)methylamine typically involves the cyclization of o-hydroxyacetophenones under basic conditions . Another common method includes the dehydrative cyclization of o-hydroxybenzyl ketones or R-(phenoxy)alkyl ketones . Transition-metal catalysis is also employed in some synthetic approaches .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
(5-Fluoro-2,3-dihydro-1-benzofuran-2-yl)methylamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the benzofuran ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a wide range of functionalized benzofuran derivatives .
Scientific Research Applications
(5-Fluoro-2,3-dihydro-1-benzofuran-2-yl)methylamine has several scientific research applications:
Comparison with Similar Compounds
Similar Compounds
Psoralen: Used in the treatment of skin diseases like cancer and psoriasis.
8-Methoxypsoralen: Another benzofuran derivative with therapeutic applications.
Angelicin: Known for its biological activities and used in medicinal chemistry.
Uniqueness
(5-Fluoro-2,3-dihydro-1-benzofuran-2-yl)methylamine stands out due to its unique structural features, which confer specific biological activities and potential therapeutic applications . Its fluorine substitution enhances its stability and reactivity, making it a valuable compound in various research and industrial applications .
Properties
IUPAC Name |
1-(5-fluoro-2,3-dihydro-1-benzofuran-2-yl)-N-methylmethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12FNO/c1-12-6-9-5-7-4-8(11)2-3-10(7)13-9/h2-4,9,12H,5-6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUABDXJCCYBSCP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1CC2=C(O1)C=CC(=C2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12FNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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